Aminopirimidinas y derivados

Aminopyrimidines and their derivatives represent a diverse class of organic compounds with significant applications in the pharmaceutical, agricultural, and chemical industries. These molecules are characterized by a pyrimidine ring fused to an amino group, providing them with unique structural features that can be exploited for various purposes.

Structurally, aminopyrimidines feature a 2H-1,4-pyrimidinone moiety attached to one or more amino groups (N). These functional groups enable the compounds to exhibit diverse biological activities and reactivities. In pharmaceuticals, these derivatives are often used as intermediates in drug synthesis due to their ability to modulate various biological pathways. For instance, aminopyrimidines have shown promise as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and DNA topoisomerase I, making them potential candidates for anticancer therapies.

In the agricultural sector, certain aminopyrimidine derivatives are used as herbicides due to their selective activity against specific weed species. Their design allows for targeted disruption of plant growth processes without significant impact on crops. Additionally, these compounds can serve as precursors in the synthesis of other valuable chemicals, showcasing their versatile nature in industrial applications.

Overall, the structural flexibility and functional diversity of aminopyrimidines and their derivatives make them valuable tools across multiple fields, offering exciting opportunities for innovation and development.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

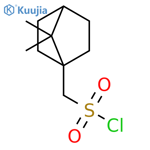

|

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine | 90916-53-3 | C10H10N4 |

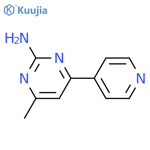

|

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 543712-81-8 | C8H7Cl2N5 |

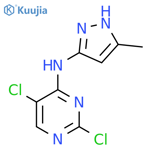

|

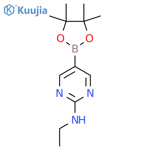

2-Cyclopropylaminopyrimidine-5-boronic acid, pinacol ester | 1218789-33-3 | C13H20BN3O2 |

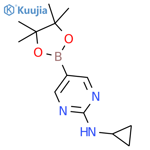

|

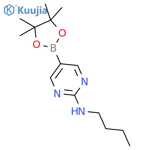

N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 1218791-48-0 | C14H24BN3O2 |

|

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 1218791-44-6 | C12H20BN3O2 |

|

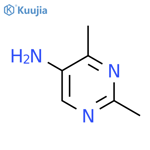

2,4-Dimethylpyrimidin-5-amine | 35733-53-0 | C6H9N3 |

|

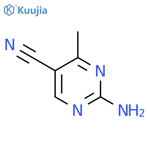

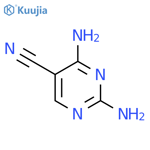

2-Amino-4-methyl-5-pyrimidinecarbonitrile | 17321-97-0 | C6H6N4 |

|

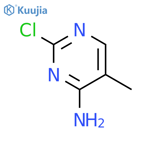

2-chloro-5-methylpyrimidin-4-amine | 14394-70-8 | C5H6ClN3 |

|

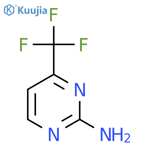

4-(trifluoromethyl)pyrimidin-2-amine | 16075-42-6 | C5H4F3N3 |

|

2,4-Diaminopyrimidine-5-carbonitrile | 16462-27-4 | C5H5N5 |

Literatura relevante

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

Proveedores recomendados

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

3-methyl-1H-Indol-6-amine Cas No: 83696-97-3

3-methyl-1H-Indol-6-amine Cas No: 83696-97-3 -

-